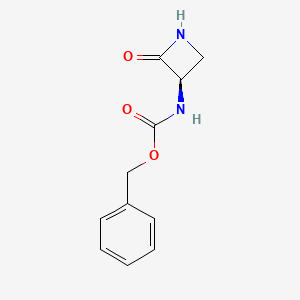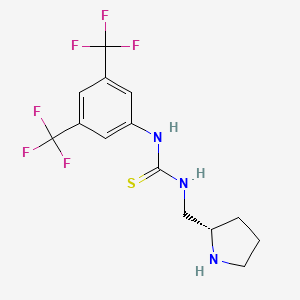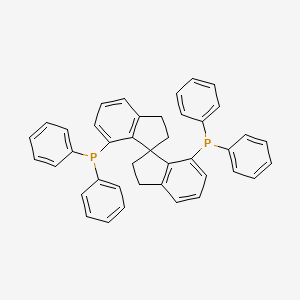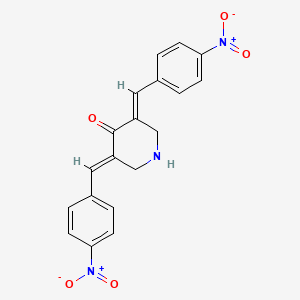
RA-9
Descripción general
Descripción
RA-9 es un potente e inhibidor selectivo de las enzimas desubiquitinantes asociadas al proteasoma. Tiene un perfil de toxicidad favorable y exhibe una actividad anticancerígena significativa. This compound induce selectivamente la apoptosis en líneas celulares de cáncer de ovario al bloquear la degradación de proteínas dependiente de ubiquitina sin afectar la actividad proteolítica del proteasoma 20S .
Mecanismo De Acción
RA-9 ejerce sus efectos al inhibir las enzimas desubiquitinantes asociadas al proteasoma. Esta inhibición conduce a la acumulación de proteínas poli-ubiquitinadas, lo que da como resultado el arresto del punto de control del ciclo celular y la apoptosis. Los objetivos moleculares de this compound incluyen enzimas desubiquitinantes como UCH-L1, UCH-L3, USP2, USP5 y USP8. El compuesto también induce respuestas de estrés del retículo endoplásmico en células de cáncer de ovario, contribuyendo a su actividad anticancerígena .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
RA-9 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura central seguida de modificaciones de grupos funcionales. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. típicamente implica el uso de disolventes orgánicos y catalizadores para lograr las transformaciones químicas deseadas .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la consistencia y la eficacia del producto final. El compuesto se produce a menudo en forma de polvo y se almacena a bajas temperaturas para preservar su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
RA-9 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando sus propiedades químicas.
Sustitución: This compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios disolventes orgánicos. Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y la presencia de catalizadores para facilitar las transformaciones químicas deseadas .
Productos principales formados
Los productos principales formados a partir de las reacciones de this compound dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
RA-9 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto de herramienta para estudiar el sistema ubiquitina-proteasoma y su papel en la degradación de proteínas.
Biología: this compound se emplea en la investigación biológica para investigar los mecanismos de apoptosis y regulación del ciclo celular.
Medicina: this compound ha mostrado promesa como agente anticancerígeno, particularmente en el tratamiento del cáncer de ovario. Se utiliza en estudios preclínicos para evaluar su eficacia y seguridad.
Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos y como un compuesto de referencia en el descubrimiento de fármacos .
Comparación Con Compuestos Similares
RA-9 es único en su alta selectividad y potencia como inhibidor de la enzima desubiquitinante asociada al proteasoma. Los compuestos similares incluyen:
Hidrocloruro de OTS964: Otro inhibidor potente con propiedades anticancerígenas.
Amuvatinib: Un inhibidor de la quinasa multidiana con aplicaciones en el tratamiento del cáncer.
Sinomenina: Un alcaloide con actividades antiinflamatorias y anticancerígenas .
This compound se destaca por su orientación específica a las enzimas desubiquitinantes y su capacidad de inducir la apoptosis selectivamente en células de cáncer de ovario.
Propiedades
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPWAMLWZVHAE-KAVGSWPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-63-7 | |
| Record name | 919091-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RA-9's primary molecular target?
A1: this compound primarily targets a specific subset of deubiquitinating enzymes (DUBs) associated with the 19S subunit of proteasomes. []
Q2: How does this compound interact with its target?
A2: this compound acts as a potent, selective, and cell-permeable inhibitor of specific DUBs. [, ] It contains an α,β-unsaturated carbonyl group that interacts with cysteine sulfhydryl groups in the active sites of DUBs, inhibiting their activity. []
Q3: What are the downstream effects of this compound's DUB inhibition?
A3: this compound treatment leads to:
- Accumulation of polyubiquitinated proteins. []
- Depletion of the free ubiquitin pool. []
- Downregulation of cell cycle promoters like cyclin D1. []
- Upregulation of tumor suppressors p53, p27Kip1, and p16Ink4A. []
- Onset of apoptosis in various cancer cell lines. [, , , ]
- Exacerbation of endoplasmic reticulum (ER) stress responses. []
Q4: How does this compound’s effect on the unfolded protein response contribute to its anticancer activity?
A4: this compound’s inhibition of proteasome-associated DUBs leads to an accumulation of proteins targeted for degradation. This, in turn, triggers the unfolded protein response, a cellular stress response. When the unfolded protein response is prolonged or excessive, as seen with this compound treatment, it can trigger apoptosis, contributing to the compound’s anticancer activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H15N3O6. Its molecular weight is 377.35 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't include specific spectroscopic data, it is likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed to confirm the structure and purity of this compound during its development.
Q7: Is there information available regarding this compound's material compatibility, stability under various conditions, catalytic properties, computational modeling, or structure-activity relationships?
A7: The provided research papers primarily focus on this compound’s biological activity and don't delve into these specific aspects. Further investigations are necessary to elucidate these properties.
Q8: What is known about the stability of this compound and its formulations?
A8: While the provided papers don't discuss specific stability data, this compound has demonstrated efficacy in both in vitro and in vivo studies, suggesting sufficient stability for these experimental settings. [, , , ] Formulation strategies to enhance its stability, solubility, and bioavailability would likely be essential for further development.
Q9: What are the known safety considerations and regulatory guidelines regarding this compound?
A9: Given its early stage of development, comprehensive safety data for this compound is limited. Further studies are required to evaluate its toxicology, potential adverse effects, and long-term safety profile.
Q10: In which cancer types has this compound shown in vitro efficacy?
A11: this compound has demonstrated potent anti-cancer activity against various cancer cell lines, including those derived from breast, ovarian, and cervical cancers. [, , , ]
Q11: What is the in vivo efficacy of this compound in ovarian cancer models?
A12: In a mouse xenograft model of human ovarian cancer, this compound significantly decreased tumor burden and increased overall survival, supporting its potential as a therapeutic agent for this malignancy. []
Q12: What is the in vivo efficacy of this compound in Cushing’s disease models?
A13: In a murine AtT-20 model of Cushing’s Disease, this compound decreased cell proliferation and increased apoptosis, similar to the effects observed with pasireotide, a currently approved drug. Additionally, this compound reduced ACTH secretion in this model. []
Q13: Does this compound affect primary cells differently than cell lines?
A14: this compound selectively killed primary ovarian cancer cells derived from patients resistant to chemotherapy at clinically achievable concentrations, suggesting a favorable therapeutic window. [] Additionally, this compound was less toxic to primary human cells compared to cancer cell lines. []
Q14: Are there any insights regarding resistance mechanisms, cross-resistance, toxicology data, specific drug delivery strategies, potential biomarkers, or analytical techniques related to this compound?
A14: These aspects require further research and are not extensively discussed within the provided research articles.
Q15: Is there information on this compound's environmental impact, dissolution properties, analytical method validation, quality control measures during development, immunogenicity, or interactions with drug transporters and metabolizing enzymes?
A15: The provided research papers primarily focus on the biomedical aspects of this compound and do not offer detailed insights into these specific areas. Further investigations are necessary to address these aspects comprehensively.
Q16: Is there information on this compound's biocompatibility, biodegradability, potential alternatives or substitutes, recycling strategies, or research infrastructure for its development?
A16: These aspects fall outside the scope of the provided research papers and require further exploration.
Q17: What is the historical context and potential for cross-disciplinary applications of this compound?
A19: this compound research contributes to the evolving understanding of DUBs as therapeutic targets. Its mechanism of action and preclinical efficacy encourage further investigation into its potential for treating various cancers and potentially other diseases. [, , , , ] Cross-disciplinary research, incorporating expertise from medicinal chemistry, pharmacology, and oncology, will be crucial for advancing this compound's development and exploring its full therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


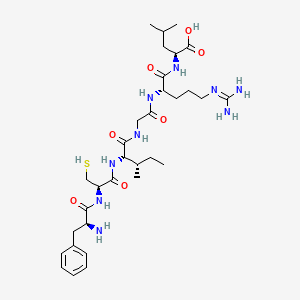
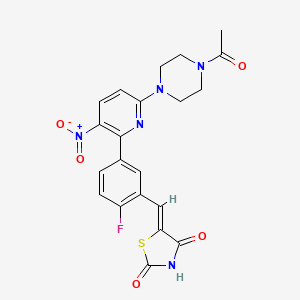
![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)
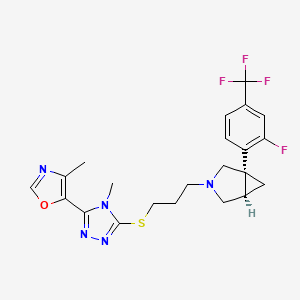
![N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)


